molecular formula C18H54GaN3Si6 B8038272 gallium;bis(trimethylsilyl)azanide

gallium;bis(trimethylsilyl)azanide

Cat. No.: B8038272
M. Wt: 550.9 g/mol
InChI Key: ARUVEWLNMJUMQI-UHFFFAOYSA-N
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Description

Gallium;bis(trimethylsilyl)azanide, also known as gallium tris[bis(trimethylsilyl)amide] or Ga[N(SiMe₃)₂]₃, is a coordination complex with the formula C₁₈H₅₄GaN₃Si₆ and a molecular weight of 550.88 g/mol . It is a thermally stable compound, subliming at 120°C under reduced pressure (0.5 mmHg), and exhibits high hydrolytic sensitivity, reacting rapidly with moisture or protic solvents . This compound is primarily used in advanced organometallic synthesis and as a precursor for gallium-containing materials, though specific applications are less documented compared to its alkali metal counterparts.

Properties

IUPAC Name

gallium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUVEWLNMJUMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54GaN3Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of gallium;bis(trimethylsilyl)azanide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid in a one-step process . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

gallium;bis(trimethylsilyl)azanide has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it has been studied for its effects on cell function and signal transductionIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of gallium;bis(trimethylsilyl)azanide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction leads to changes in cellular processes and can result in therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Formula Molecular Weight (g/mol) Coordination Geometry Key Structural Features
Gallium;bis(trimethylsilyl)azanide Ga[N(SiMe₃)₂]₃ 550.88 Trigonal planar Monomeric in solution, tris-amide ligand
Lithium bis(trimethylsilyl)amide Li[N(SiMe₃)₂] 167.33 Aggregated (solid) Forms polymeric chains in solid state; monomeric in THF solution
Sodium bis(trimethylsilyl)amide Na[N(SiMe₃)₂] 183.38 Aggregated (solid) Forms polymeric chains; highly soluble in alkanes
Zinc bis(trimethylsilyl)azanide Zn[N(SiMe₃)₂]₂ 386.10 Tetrahedral Monomeric with two amide ligands
Potassium bis(trimethylsilyl)amide K[N(SiMe₃)₂] 199.45 Aggregated (solid) Insoluble in alkanes; forms THF-coordinated complexes

Key Observations :

  • Gallium vs. Alkali Metal Analogs : Gallium adopts a trigonal planar geometry with three amide ligands, contrasting with the aggregated structures of Li, Na, and K analogs in the solid state .
  • Zinc Analogs: Zn[N(SiMe₃)₂]₂ is monomeric and tetrahedral, differing from gallium’s higher coordination number .

Solubility and Reactivity

Compound Solubility Reactivity
Ga[N(SiMe₃)₂]₃ Soluble in non-polar solvents Highly hydrolytic; reacts violently with water
Li[N(SiMe₃)₂] Soluble in THF, hexane Strong base; deprotonates weak acids (N-H, O-H bonds)
Na[N(SiMe₃)₂] Soluble in alkanes, THF Used for alkylation; less aggregation in solution
Zn[N(SiMe₃)₂]₂ Limited solubility Reacts with water to release flammable gases
K[N(SiMe₃)₂] Insoluble in alkanes Requires polar solvents (THF) for reactivity

Key Observations :

  • Hydrolytic Sensitivity : Both gallium and zinc compounds react vigorously with water, while alkali metal analogs are more stable but still moisture-sensitive .
  • Solubility Trends : Sodium derivatives exhibit exceptional solubility in alkanes, unlike potassium or gallium analogs .

Key Observations :

  • Gallium’s Niche Role : Unlike Li/Na analogs, gallium derivatives are specialized for materials science rather than mainstream synthesis .
  • Utility of Alkali Metal Analogs : Lithium and sodium amides dominate organic synthesis due to their strong basicity and solubility .

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